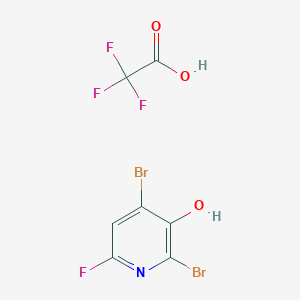
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
概要
説明
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid is a chemical compound with the molecular formula C7H3Br2F4NO3 and a molecular weight of 384.91 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid typically involves the bromination and fluorination of pyridine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine and fluorine atoms play a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes .
類似化合物との比較
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid can be compared with other halogenated pyridine derivatives, such as:
2,4-Dibromo-6-chloropyridin-3-ol: Similar in structure but with chlorine instead of fluorine.
2,4-Dibromo-6-iodopyridin-3-ol: Contains iodine instead of fluorine.
2,4-Dibromo-6-methylpyridin-3-ol: Contains a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity .
特性
IUPAC Name |
2,4-dibromo-6-fluoropyridin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO.C2HF3O2/c6-2-1-3(8)9-5(7)4(2)10;3-2(4,5)1(6)7/h1,10H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNVZHRCXDFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)O)Br.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-81-4 | |
| Record name | 3-Pyridinol, 2,4-dibromo-6-fluoro-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


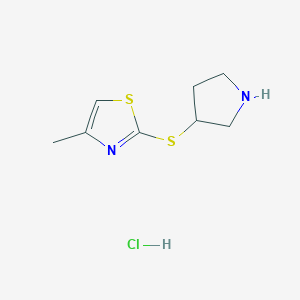
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)
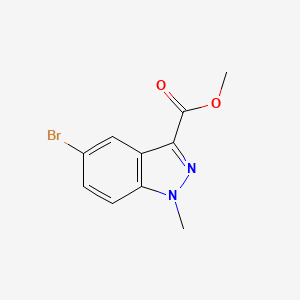
![9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1430920.png)
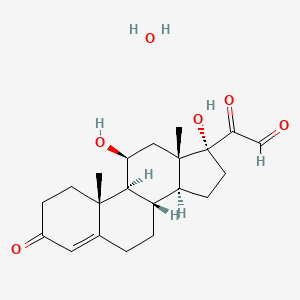
![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
![4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B1430925.png)
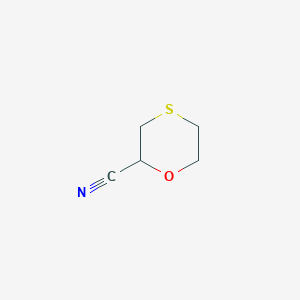
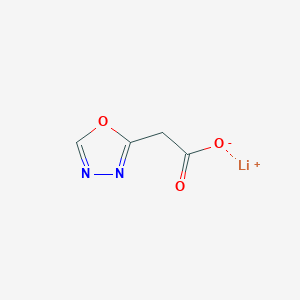
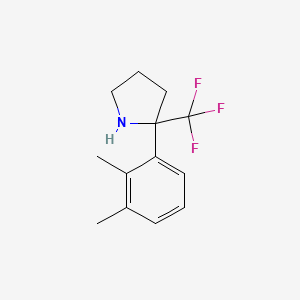
![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)
